CID 15776466

Description

For instance, oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) share structural motifs such as macrocyclic lactone rings and hydroxyl groups, which are critical for biological activity . While CID 15776466’s exact structure remains unspecified, its classification can be inferred from methodologies in the evidence, such as mass spectrometry (MS) and chromatography for structural elucidation .

Properties

Molecular Formula |

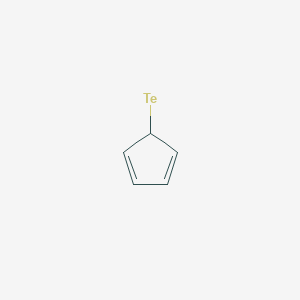

C5H5Te |

|---|---|

Molecular Weight |

192.7 g/mol |

InChI |

InChI=1S/C5H5Te/c6-5-3-1-2-4-5/h1-5H |

InChI Key |

SIFOEEFXHPPZDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=C1)[Te] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 15776466 involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then processed further, often involving purification and additional reactions.

Final Synthesis: The final compound is synthesized through a series of reactions, including heating, cooling, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:

Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

Automation: Implementing automated systems to control reaction conditions precisely.

Quality Control: Ensuring the final product meets specific purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

CID 15776466 undergoes various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form oxidized products.

Reduction: Reacting with reducing agents to form reduced products.

Substitution: Undergoing substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts to facilitate the reactions, including metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution.

Scientific Research Applications

CID 15776466 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

Medicine: Investigated for its potential use in drug development and treatment of diseases.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 15776466 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Targets: Binding to specific molecular targets, such as enzymes or receptors.

Modulating Pathways: Modulating biochemical pathways to produce a desired effect.

Cellular Effects: Inducing cellular responses that lead to the observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Oscillatoxin Derivatives

Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) exhibit macrocyclic frameworks with methyl and hydroxyl substitutions (Figure 1). These structural features correlate with their cytotoxicity and ion-channel modulation activities. In contrast, CID 15776466’s hypothetical structure may differ in side-chain modifications or ring size, altering its binding affinity to molecular targets .

Table 1: Structural Features of this compound and Oscillatoxin Analogs

Functional and Pharmacological Comparisons

Cytotoxicity and Therapeutic Potential

Oscillatoxin derivatives demonstrate potent cytotoxicity via protein phosphatase inhibition, a mechanism observed in marine toxins. This compound’s bioactivity, if similar, could be optimized for anticancer applications. However, its lack of BBB penetration (inferred from analogs like CAS 1254115-23-5) may limit CNS-targeted therapies .

Mass Spectrometry and Chromatography

This compound’s characterization likely employs LC-ESI-MS and in-source collision-induced dissociation (CID), as used for ginsenoside differentiation. These techniques resolve isomers via fragmentation patterns, critical for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.